Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
N-butyl-2,4-dichloro-N-ethylbenzamide exhibits exceptionally potent antagonist activity at the human α3β4 nAChR subtype, with an IC50 of 1.8 nM [1]. This level of potency is a critical differentiator from standard benzamide reference compounds. In contrast, methadone, a known clinical nAChR antagonist, displays a significantly weaker IC50 of approximately 1,900 nM (1.9 µM) at rat α3β4 receptors [2]. This represents a greater than 1,000-fold increase in potency for the target compound in this functional assay.
| Evidence Dimension | α3β4 nAChR Antagonist Potency (Functional Assay) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (Human α3β4) |
| Comparator Or Baseline | Methadone: IC50 = 1,900 nM (1.9 µM) (Rat α3β4) |
| Quantified Difference | >1,000-fold more potent |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells (target compound) vs. inhibition of nicotine-stimulated 86Rb+ efflux in cells (methadone). |
Why This Matters
This extreme potency establishes N-butyl-2,4-dichloro-N-ethylbenzamide as a premier, selective pharmacological tool for dissecting α3β4 nAChR-mediated pathways in addiction and pain, where standard compounds fail to provide sufficient receptor blockade at non-toxic concentrations.
- [1] EcoDrugPlus Database. Compound ID: 2126094. N-butyl-2,4-dichloro-N-ethylbenzamide. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] Xiao, Y., Smith, R. D., Caruso, F. S., & Kellar, K. J. (2001). Blockade of rat alpha3beta4 nicotinic receptor function by methadone, its metabolites, and structural analogs. Journal of Pharmacology and Experimental Therapeutics, 299(1), 366-371. View Source
